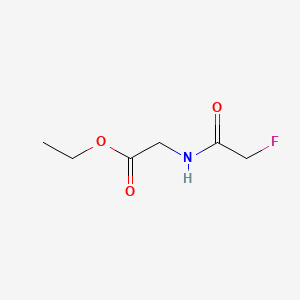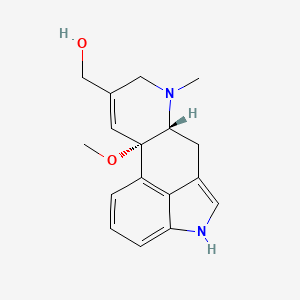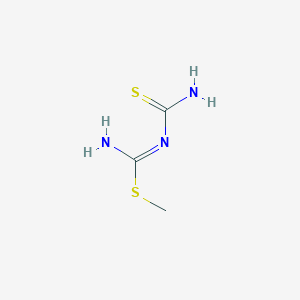
methyl N'-carbamothioylcarbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N’-carbamothioylcarbamimidothioate is an organic compound with a complex structure that includes both carbamothioyl and carbamimidothioate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N’-carbamothioylcarbamimidothioate typically involves the reaction of primary, secondary, or aromatic amines with dimethyl carbonate in the presence of solid catalysts. This method is environmentally friendly as it avoids the use of hazardous materials like phosgene . The reaction conditions usually involve temperatures around 150°C and the use of catalysts such as iron-chrome (TZC-3/1), which can yield high purity products .
Industrial Production Methods
In industrial settings, the production of methyl N’-carbamothioylcarbamimidothioate can be scaled up using continuous flow systems. These systems allow for the efficient and safe production of carbamates by reacting amines with organic carbonates under controlled conditions . The use of non-metallic reagents and catalysts further enhances the sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N’-carbamothioylcarbamimidothioate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding sulfoxide or sulfone derivatives.
Reduction: Reducing agents can be used to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product but generally involve moderate temperatures and the use of solvents like toluene or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Methyl N’-carbamothioylcarbamimidothioate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl N’-carbamothioylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound acts by inhibiting key enzymes and proteins involved in cellular processes. For example, it can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of nerve signal transmission . This mechanism is particularly relevant in its use as a pesticide and therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Methyl N’-carbamothioylcarbamimidothioate can be compared with other similar compounds such as:
Methyl carbamate: A simpler carbamate compound with similar chemical properties but different applications.
Ethyl N-methylcarbamate: Another carbamate ester with distinct pharmacological properties.
N-methylurea: A related compound with applications in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
40056-40-4 |
|---|---|
Molekularformel |
C3H7N3S2 |
Molekulargewicht |
149.2 g/mol |
IUPAC-Name |
methyl N'-carbamothioylcarbamimidothioate |
InChI |
InChI=1S/C3H7N3S2/c1-8-3(5)6-2(4)7/h1H3,(H4,4,5,6,7) |
InChI-Schlüssel |
UXBJAMCSQXIMQB-UHFFFAOYSA-N |
Isomerische SMILES |
CS/C(=N/C(=S)N)/N |
Kanonische SMILES |
CSC(=NC(=S)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



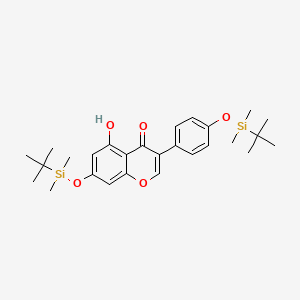

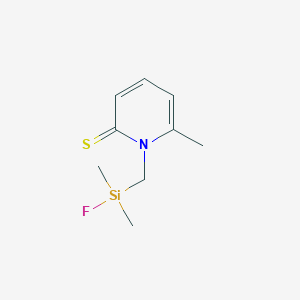

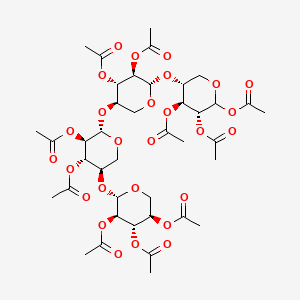
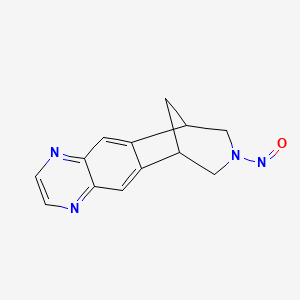
![2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13418950.png)


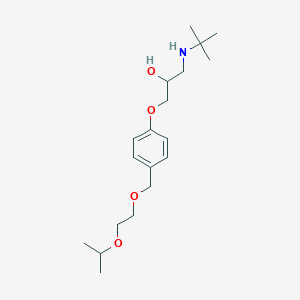
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B13418976.png)
